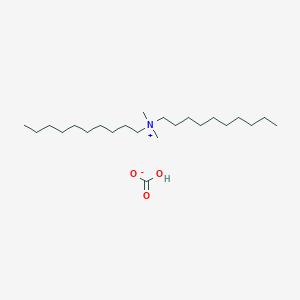
1-Decanaminium, N-decyl-N,N-dimethyl-, carbonate (1:1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Decanaminium, N-decyl-N,N-dimethyl-, carbonate (1:1) is a quaternary ammonium compound that has been widely used in scientific research. This compound has various applications in the fields of biochemistry, pharmacology, and biotechnology. The aim of
Mechanism of Action
The mechanism of action of 1-Decanaminium, N-decyl-N,N-dimethyl-, carbonate (1:1) is based on its ability to interact with cell membranes. This compound has a positively charged quaternary ammonium group that can interact with the negatively charged phosphate groups of cell membranes. This interaction can lead to the disruption of the cell membrane and the release of the liposome contents.
Biochemical and Physiological Effects:
1-Decanaminium, N-decyl-N,N-dimethyl-, carbonate (1:1) has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that this compound can induce apoptosis (programmed cell death) in cancer cells. Additionally, it has been shown to have antimicrobial properties and can inhibit the growth of bacteria and fungi.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-Decanaminium, N-decyl-N,N-dimethyl-, carbonate (1:1) in lab experiments is its ability to enhance the stability and circulation time of liposomes. This can improve the efficacy of drug delivery systems and reduce their toxicity. However, one of the limitations of using this compound is its potential toxicity to cells. In high concentrations, it can cause membrane disruption and cell death.
Future Directions
There are several future directions for the use of 1-Decanaminium, N-decyl-N,N-dimethyl-, carbonate (1:1) in scientific research. One area of interest is the development of new liposome formulations for drug delivery. Additionally, there is a growing interest in the use of this compound as an antimicrobial agent in the food industry. Finally, there is potential for the use of this compound in the development of new cancer therapies.
Conclusion:
In conclusion, 1-Decanaminium, N-decyl-N,N-dimethyl-, carbonate (1:1) is a quaternary ammonium compound that has various applications in scientific research. Its ability to enhance the stability and circulation time of liposomes has made it an important tool in the development of drug delivery systems. Additionally, its antimicrobial and anticancer properties make it a promising compound for the development of new therapies. However, its potential toxicity to cells must be carefully considered when using it in lab experiments.
Synthesis Methods
The synthesis of 1-Decanaminium, N-decyl-N,N-dimethyl-, carbonate (1:1) is typically performed by reacting decylamine with dimethylcarbonate in the presence of a catalyst. The reaction is carried out at a temperature of 60-80°C for several hours. The resulting product is a white crystalline solid that is soluble in water and organic solvents.
Scientific Research Applications
1-Decanaminium, N-decyl-N,N-dimethyl-, carbonate (1:1) has been used in various scientific research applications. One of the most common applications is as a surfactant in the preparation of liposomes. Liposomes are spherical vesicles that are used as drug delivery systems. The addition of 1-Decanaminium, N-decyl-N,N-dimethyl-, carbonate (1:1) to liposomes enhances their stability and prolongs their circulation time in the bloodstream.
properties
CAS RN |
148812-65-1 |
|---|---|
Product Name |
1-Decanaminium, N-decyl-N,N-dimethyl-, carbonate (1:1) |
Molecular Formula |
C23H49NO3 |
Molecular Weight |
387.6 g/mol |
IUPAC Name |
didecyl(dimethyl)azanium;hydrogen carbonate |
InChI |
InChI=1S/C22H48N.CH2O3/c1-5-7-9-11-13-15-17-19-21-23(3,4)22-20-18-16-14-12-10-8-6-2;2-1(3)4/h5-22H2,1-4H3;(H2,2,3,4)/q+1;/p-1 |
InChI Key |
MVTVVKOMNZGDGD-UHFFFAOYSA-M |
SMILES |
CCCCCCCCCC[N+](C)(C)CCCCCCCCCC.C(=O)(O)[O-] |
Canonical SMILES |
CCCCCCCCCC[N+](C)(C)CCCCCCCCCC.C(=O)(O)[O-] |
Other CAS RN |
148812-65-1 |
physical_description |
Liquid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




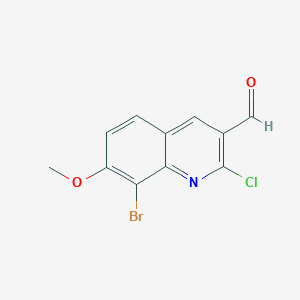

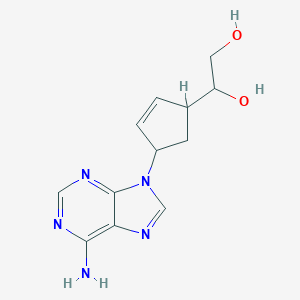
![N-[[2-[4-hydroxy-3-[(2-tetradecoxyphenyl)carbamoyl]naphthalen-1-yl]oxy-5-nitrophenyl]methyl]-N-propan-2-ylcarbamoyl chloride](/img/structure/B137067.png)



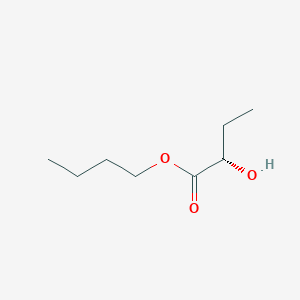

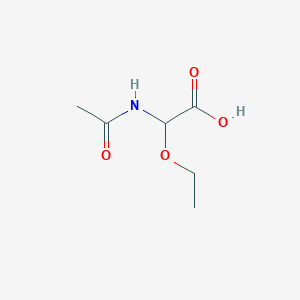
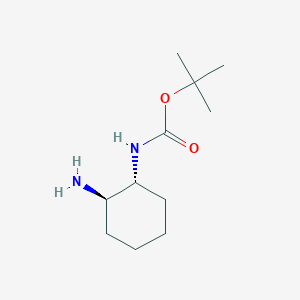
![butan-2-yl N-[2,5-bis(aziridin-1-yl)-4-(butan-2-yloxycarbonylamino)-3,6-dioxocyclohexa-1,4-dien-1-yl]carbamate](/img/structure/B137090.png)
